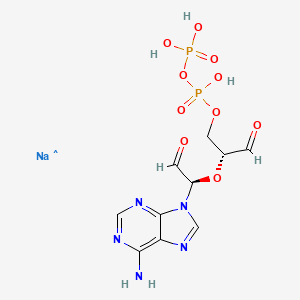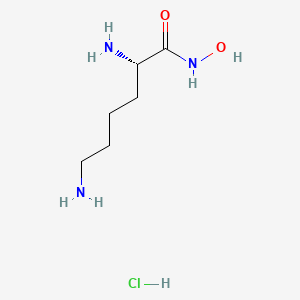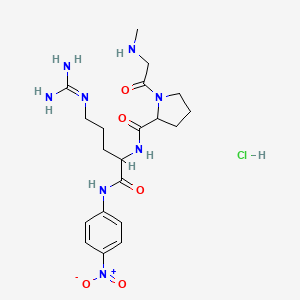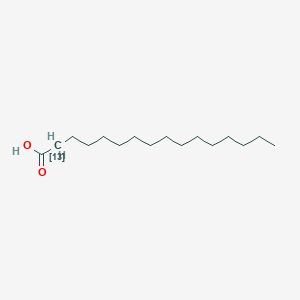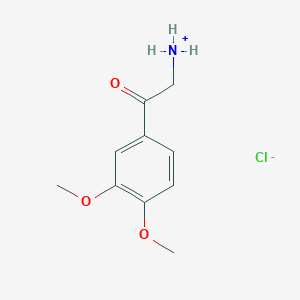![molecular formula C11H12O2S3 B1602474 3-[[[(フェニルメチル)チオ]チオキソメチル]チオ]プロパン酸 CAS No. 497931-76-7](/img/structure/B1602474.png)
3-[[[(フェニルメチル)チオ]チオキソメチル]チオ]プロパン酸
概要
説明
Propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]-: is an organic compound with the chemical formula C11H12O2S3 . It is known for its unique structure, which includes a propanoic acid backbone with multiple sulfur-containing groups. This compound appears as a colorless to light yellow crystalline powder and is soluble in various organic solvents such as chloroform, ether, and dimethyl sulfoxide .
科学的研究の応用
Chemistry: In chemistry, propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]- is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: In biological and medical research, this compound is studied for its potential as a pharmacophore. The presence of multiple sulfur atoms makes it a candidate for the development of drugs with antimicrobial or anticancer properties. Researchers are investigating its interactions with biological targets to understand its mechanism of action and therapeutic potential .
Industry: In the industrial sector, propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]- is used in the production of pesticides and herbicides. Its ability to disrupt biological processes in pests makes it an effective component in agricultural chemicals .
作用機序
Mode of Action
The specific mode of action of 3-(((benzylthio)carbonothioyl)thio)propanoic acid is currently unknown . It is likely that the compound interacts with its targets, leading to changes in cellular processes.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]- involves multiple steps. One common method includes the reaction of propanoic acid derivatives with benzyl mercaptan and thiocarbonyl compounds. The reaction typically requires the presence of a base such as sodium hydroxide or potassium carbonate and is carried out under controlled temperatures to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are conducted in large reactors with precise control over temperature, pressure, and reaction time. The final product is purified through crystallization or distillation to achieve the desired purity .
化学反応の分析
Types of Reactions: Propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or thioethers.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Halides, amines; reactions are performed in polar solvents such as dimethyl sulfoxide or acetonitrile.
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, thioethers
Substitution: Various substituted derivatives depending on the nucleophile used.
類似化合物との比較
- Propanoic acid, 3-[[[(benzylthio)carbonothioyl]thio]propionic acid]
- Propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]-propanoic acid
- Propanoic acid, 3-[[[(benzylsulfanyl)carbonothioyl]thio]propionic acid]
Uniqueness: Propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]- is unique due to its specific arrangement of sulfur-containing groups. This structure imparts distinct chemical reactivity and biological activity compared to other similar compounds.
特性
IUPAC Name |
3-benzylsulfanylcarbothioylsulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2S3/c12-10(13)6-7-15-11(14)16-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJPDPFXRBLNDPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC(=S)SCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00581602 | |
| Record name | 3-{[(Benzylsulfanyl)carbonothioyl]sulfanyl}propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00581602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
497931-76-7 | |
| Record name | 3-{[(Benzylsulfanyl)carbonothioyl]sulfanyl}propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00581602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[[(Benzylthio)carbonothioyl]thio]propionic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



